1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
Description
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 4, a trifluoromethyl group at position 5, and a methyl group at the 1-position of the pyrazole ring. This compound is part of a broader class of nitro-substituted pyrazoles, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can act as a hydrogen bond acceptor or participate in reduction reactions .
Synthetic routes for derivatives of this compound, such as alkylation at the 1-position, have been reported. For example, 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) was synthesized via alkylation of the parent pyrazole using 1-(chloromethyl)-4-ethylbenzene .
Properties
IUPAC Name |
1-methyl-4-nitro-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-10-4(5(6,7)8)3(2-9-10)11(12)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQFYYNFDAELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238415 | |
| Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-43-3 | |
| Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves nitration and trifluoromethylation reactionsThe reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potential anticancer properties. For instance, studies have shown that compounds similar to 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The trifluoromethyl group enhances lipophilicity, improving interaction with biological targets.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several pathogens. A study on pyrazole derivatives indicated significant antibacterial effects against E. coli and Staphylococcus aureus, with some compounds showing efficacy comparable to established antibiotics .
Anti-inflammatory Effects
Several pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds derived from pyrazole structures have shown inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agrochemical Applications
Pesticide Development
this compound can serve as a building block for developing new pesticides or herbicides. Its unique chemical structure allows for the design of compounds that can effectively target specific pests while minimizing environmental impact .
Materials Science Applications
Synthesis of Functional Materials
The compound has potential applications in materials science, particularly in creating materials with unique electronic or optical properties. The trifluoromethyl group contributes to the stability and performance of materials used in electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (A122254)
- Structural Difference : The methyl group is at position 3 instead of position 1.
- The similarity score (0.95) indicates close structural and electronic overlap with the target compound .
- Applications: Not explicitly reported in the evidence, but positional isomers often exhibit divergent biological activities due to altered binding interactions.
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (A897277)
- Structural Difference : The trifluoromethyl group is at position 3 instead of position 4.
- The lower similarity score (0.84) reflects significant electronic differences .
Fluorination Variants
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole
- Structural Difference : Replaces the trifluoromethyl group with a difluoromethyl group at position 3.
- Impact : The reduced fluorine content decreases electron-withdrawing effects and lipophilicity. Molecular weight is 177.11 g/mol, significantly lower than the trifluoromethyl analogue (408.37 g/mol for related compounds) .
- Applications : Difluoromethyl groups are less metabolically stable but may improve solubility in aqueous systems.
Halogenated Analogues
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b)
- Structural Features : Bromine at position 4 and phenyl groups at positions 1 and 3.
- Impact: Bromine enables cross-coupling reactions (e.g., Sonogashira coupling), making this compound a versatile intermediate in synthesizing polysubstituted pyrazoles. Reported melting point: 98–100 °C .
- Applications : Used in Pd-catalyzed transformations to generate triazole–pyrazole hybrids .
Pharmacologically Active Derivatives
1-(4-Trifluoromethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (50b)
- Structural Features : A benzyl group with a para-trifluoromethyl substituent at position 1.
- Impact : Enhanced lipophilicity and steric bulk, which may improve binding to hydrophobic protein pockets. Characterized by $ ^1H $ NMR (δ = 2.64 ppm for methyl, 5.67 ppm for benzyl CH$_2$) and LC-MS ($ m/z $ 354.1 [M+H]$^+ $) .
- Applications : Investigated as a GLUT1 inhibitor, highlighting the role of trifluoromethyl groups in targeting membrane transporters .
Comparative Analysis of Key Properties
*Calculated based on formula C$5$H$5$F$3$N$3$O$_2$.
Biological Activity
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as medicinal scaffolds, exhibiting a wide range of pharmacological effects including anti-inflammatory, anti-cancer, and anti-microbial properties. This article will explore the biological activity of this specific pyrazole derivative, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a trifluoromethyl group which significantly enhances its lipophilicity and biological activity compared to non-fluorinated analogs .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. A study demonstrated that compounds with similar structures showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anti-cancer Potential
The compound's anti-cancer activity has been explored through various studies. Pyrazoles have been reported to inhibit cancer cell proliferation by targeting multiple pathways involved in tumor growth. For instance, derivatives have shown promising results against several cancer cell lines with IC50 values indicating effective cytotoxicity .
3. Anti-microbial Properties
The anti-microbial efficacy of pyrazoles has also been documented. In vitro studies reveal that derivatives of this compound exhibit significant activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 1: Synthesis and Activity Evaluation
A recent study synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities. The synthesized compounds were tested for their anti-inflammatory effects using carrageenan-induced edema models in mice, showing significant reduction in inflammation comparable to indomethacin .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various pyrazole derivatives to determine the impact of different substituents on biological activity. Modifications at the 3-position of the pyrazole ring were found to enhance both anti-inflammatory and anti-cancer activities significantly, with some compounds achieving EC50 values in the nanomolar range .
Data Tables
Q & A
Q. Advanced
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify intermediates. For example, nitro group orientation may influence electrophilic substitution patterns .
- Isolation of Byproducts : Characterize unexpected products via chromatography and spectroscopy to backtrack reaction deviations .
- Cross-Validation : Compare synthetic outcomes with structurally similar compounds (e.g., pyrrolidinyl vs. morpholino substituents) to resolve regiochemical discrepancies .
How does modifying substituents (e.g., replacing nitro with amino groups) affect the compound’s biological activity?
Q. Advanced
- Reduction of Nitro to Amino : Sodium borohydride or catalytic hydrogenation generates 1-Methyl-4-amino-5-(trifluoromethyl)-1H-pyrazole, which may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding.
- Functional Group Impact : The nitro group’s electron-withdrawing effect increases electrophilicity, while amino groups improve solubility. Comparative bioassays (e.g., enzyme inhibition) on derivatives reveal structure-activity relationships .
What safety precautions are critical when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact.
- Storage : Keep in airtight containers at –20°C, away from oxidizers and ignition sources. Emergency rinsing protocols (15 min water flush) are mandatory for exposure .
What computational methods predict the compound’s reactivity in novel reactions?
Q. Advanced
- DFT Calculations : Model transition states for nitration or trifluoromethylation to predict regioselectivity (e.g., Fukui indices for electrophilic attack sites).
- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis for bioactivity studies.
- Solvent Effect Simulations : COSMO-RS models optimize solvent selection for solubility and reaction efficiency .
How can derivatives be synthesized for structure-activity relationship (SAR) studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
